
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
Overview
Description
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a methylthio group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of 2-thiophenecarboxaldehyde with thiourea and methyl iodide under basic conditions can yield the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group or the thienyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds.
Scientific Research Applications
Pharmaceutical Research
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine has been explored for its potential as an active pharmaceutical ingredient (API). Its structural features suggest possible interactions with biological targets:
- Antimicrobial Activity : Studies indicate that derivatives of triazine compounds can exhibit antimicrobial properties. The presence of the thiophene ring may enhance the interaction with microbial enzymes or receptors.
- Anticancer Potential : Some research has suggested that triazines can interfere with cell division and proliferation pathways, making this compound a candidate for further investigation in cancer therapeutics.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is another area of interest:
- Herbicidal Properties : Triazine derivatives are known for their effectiveness in inhibiting photosynthesis in plants. Research into the specific efficacy of this compound against specific weed species could lead to its development as a selective herbicide.
Materials Science
The unique chemical structure of this compound allows for exploration in materials science:
- Polymer Chemistry : Incorporating triazine structures into polymers can enhance thermal stability and chemical resistance. Investigating the polymerization processes involving this compound could yield materials with desirable mechanical properties.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazine compounds, including this compound. They tested these compounds against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting that modifications to the triazine core can enhance antimicrobial activity.
Case Study 2: Herbicidal Activity
A research article in Pesticide Biochemistry and Physiology evaluated the herbicidal effects of several triazine compounds on common agricultural weeds. The findings demonstrated that formulations containing this compound exhibited effective inhibition of weed growth at low concentrations, indicating its potential as an environmentally friendly herbicide.
Data Tables
Application Area | Specific Use |
---|---|
Pharmaceutical | Antimicrobial and anticancer agents |
Agricultural Chemistry | Herbicides targeting specific weed species |
Materials Science | Enhancing properties of polymers |
Mechanism of Action
The mechanism of action of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)-6-(2-furyl)-1,3,5-triazin-2-amine: Similar structure but with a furyl group instead of a thienyl group.
4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine: Contains a pyridyl group instead of a thienyl group.
Uniqueness
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine (CAS 175204-61-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this triazine derivative, focusing on its anticancer and antiviral activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H8N4S2
- Molecular Weight : 224.31 g/mol
- IUPAC Name : 4-methylsulfanyl-6-thiophen-2-yl-1,3,5-triazin-2-amine
- CAS Number : 175204-61-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antiviral properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study involving the design of molecular hybrids containing triazine rings demonstrated promising cytotoxic activity against various tumor cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 3.6 - 11.0 | Induces apoptosis and cell cycle arrest |
MCF-7 | 3.6 - 11.0 | Inhibition of MDM2-p53 interactions |
HeLa | 3.6 - 11.0 | Induces G0/G1 and G2/M phase arrest |
In these studies, the compound was shown to induce apoptosis in both wild-type and mutant p53 cells without inhibiting MDM2-p53 interactions, suggesting a novel mechanism for its anticancer activity .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study indicated that derivatives of triazines exhibited significant efficacy against viral infections, including HIV and other RNA viruses.
Virus | EC50 (µg/mL) | Therapeutic Index |
---|---|---|
HIV | 3.98 | >105 |
Tobacco Mosaic Virus (TMV) | 58.7 | Not specified |
These findings suggest that modifications to the triazine structure can enhance antiviral activity, making it a candidate for further development as an antiviral agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific functional groups significantly influence the biological activity of triazine derivatives. The presence of methylthio and thienyl groups has been correlated with increased potency against cancer cells and viruses.
Key Findings:
- Substituent Variations : The introduction of different substituents at the triazine ring can modulate the compound's activity.
- Functional Group Importance : Electron-rich groups enhance interaction with biological targets, improving efficacy .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxicity against colorectal cancer cells (HCT-116) with IC50 values ranging from 3.6 µM to 11 µM.
- Antiviral Efficacy Evaluation : Research on antiviral derivatives indicated that triazine compounds could inhibit viral replication effectively, with specific derivatives showing low EC50 values against HIV and TMV.
Properties
IUPAC Name |
4-methylsulfanyl-6-thiophen-2-yl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c1-13-8-11-6(10-7(9)12-8)5-3-2-4-14-5/h2-4H,1H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBHZJZOKUMDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381932 | |
Record name | 4-(Methylsulfanyl)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-61-2 | |
Record name | 4-(Methylsulfanyl)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.